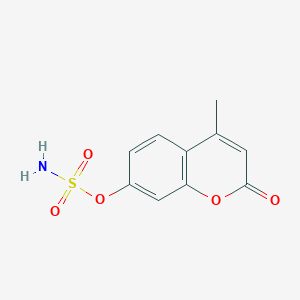

4-methyl-2-oxo-2H-chromen-7-yl sulfamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136167-05-0 |

|---|---|

Molecular Formula |

C10H9NO5S |

Molecular Weight |

255.25 g/mol |

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) sulfamate |

InChI |

InChI=1S/C10H9NO5S/c1-6-4-10(12)15-9-5-7(2-3-8(6)9)16-17(11,13)14/h2-5H,1H3,(H2,11,13,14) |

InChI Key |

UFGBGFMPBMEVMI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)N |

Synonyms |

4-methylcoumarin 7-O-sulfamate COUMATE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a coumarin derivative of significant interest in medicinal chemistry, primarily for its potential role as a steroid sulfatase (STS) inhibitor. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals engaged in drug discovery and development.

Introduction

This compound, also known as 4-methylumbelliferone 7-sulfamate, belongs to the class of aryl sulfamates. This functional group is a key pharmacophore in a number of potent, irreversible inhibitors of steroid sulfatase (STS). The STS enzyme plays a crucial role in the biosynthesis of active steroids, such as estradiol and androstenediol, from their inactive sulfate esters.[1][2] By inhibiting STS, compounds like this compound can modulate steroid signaling pathways, which are implicated in the pathology of hormone-dependent cancers, including breast, prostate, and endometrial cancers.[1][3]

This guide outlines a two-step synthesis for this compound, commencing with the well-established Pechmann condensation to form the 4-methylumbelliferone core, followed by the sulfamoylation of the 7-hydroxyl group.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the synthesis of the precursor, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone), via a Pechmann condensation. The subsequent step is the sulfamoylation of the phenolic hydroxyl group.

Experimental Protocols

This procedure is based on the Pechmann condensation reaction.[4]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (98%)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

In a separate beaker, dissolve resorcinol in ethyl acetoacetate.

-

Add the resorcinol/ethyl acetoacetate solution dropwise to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

This protocol is an adaptation of general methods for the sulfamoylation of phenols.[5][6]

Materials:

-

7-hydroxy-4-methylcoumarin

-

Sulfamoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in a mixture of anhydrous dichloromethane and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfamoyl chloride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | 7-hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | 85-95 | >98 |

| 2 | This compound | C₁₀H₉NO₅S | 255.25 | 60-75 | >99 |

Biological Context: Inhibition of Steroid Sulfatase Signaling Pathway

This compound is designed to act as an inhibitor of steroid sulfatase (STS). STS is a key enzyme in the "sulfatase pathway," which converts inactive sulfated steroids into their biologically active forms. In hormone-dependent tissues, this leads to an increase in local concentrations of estrogens and androgens that can promote cell proliferation. By irreversibly inhibiting STS, aryl sulfamate-based compounds block this conversion, thereby reducing the levels of active steroids and attenuating the downstream signaling that contributes to the growth of hormone-dependent cancers.[3][7]

References

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Inhibition steroid sulfatase suppresses androgen signaling and improves response to enzalutamide - UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. What are STS inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2-oxo-2H-chromen-7-yl sulfamate, commonly known as 4-methylumbelliferyl-7-sulfamate or COUMATE, is a potent, non-steroidal, and non-estrogenic inhibitor of the enzyme steroid sulfatase (STS). By irreversibly inactivating STS, COUMATE blocks the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms. This mechanism of action makes COUMATE and its derivatives significant candidates for the treatment of hormone-dependent cancers, including breast cancer. This guide provides a comprehensive overview of the mechanism of action of COUMATE, detailing its inhibitory effects, downstream signaling consequences, and relevant experimental protocols.

Core Mechanism of Action: Irreversible Inhibition of Steroid Sulfatase

The primary molecular target of this compound is the enzyme steroid sulfatase (STS). STS is a critical enzyme in the biosynthesis of active steroid hormones. It is a membrane-bound enzyme primarily located in the endoplasmic reticulum[1]. The enzyme facilitates the hydrolysis of a sulfate group from various steroid sulfates, converting them from inactive, water-soluble forms into active, unconjugated steroids that can stimulate hormone receptors.

COUMATE functions as an active site-directed, irreversible inhibitor of STS. The key pharmacophore responsible for this activity is the aryl-O-sulfamate group[1][2]. The proposed mechanism involves the sulfamate group mimicking the natural sulfate substrate, allowing the molecule to bind to the active site of the STS enzyme. Following binding, the enzyme initiates its catalytic action on the sulfamate moiety, which leads to the transfer of the sulfamoyl group to a critical active site residue, resulting in the irreversible inactivation of the enzyme. This time- and concentration-dependent inhibition effectively shuts down the catalytic activity of STS.

Downstream Signaling Pathways

The inhibition of STS by COUMATE has significant downstream effects on steroid hormone signaling pathways, particularly the estrogen synthesis pathway, which is crucial in the progression of hormone-receptor-positive breast cancer.

As depicted in Figure 1, STS inhibition by COUMATE blocks the conversion of estrone sulfate (E1S) to estrone (E1). Estrone can then be converted to the more potent estrogen, estradiol (E2), by 17β-hydroxysteroid dehydrogenase (17β-HSD). By preventing the formation of estrone, COUMATE effectively reduces the intracellular pool of active estrogens available to bind to and activate the estrogen receptor (ER). This leads to a downstream reduction in the transcription of estrogen-responsive genes that are critical for the proliferation and survival of hormone-dependent cancer cells.

Quantitative Data on Inhibitory Activity and Cellular Effects

The potency of COUMATE as an STS inhibitor has been evaluated in various in vitro and cellular systems. The following tables summarize key quantitative data.

| Compound | Assay System | IC50 Value | Reference |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 breast cancer cells | >90% inhibition at 10 µM | [2] |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Placental microsomes | >90% inhibition at 10 µM | [3] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 0.68 nM | [4] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 8 nM | [4] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 1 nM | [4] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 32 nM | [4] |

| Compound | Cell Line | Effect | Concentration | Reference |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 | Did not stimulate growth (non-estrogenic) | Not specified | [4] |

| 2-methoxyoestradiol-bis-sulphamate (related compound) | MCF-7 | Inhibition of cell growth | IC50 = 0.4 µM | [3] |

| Compound | Animal Model | Dose & Regimen | Effect | Reference |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | Ovariectomized rats | 10 mg/kg/day for 7 days (oral) | 85% inhibition of liver estrone sulfatase activity | [4] |

Experimental Protocols

Synthesis of this compound (COUMATE)

The synthesis of COUMATE is a two-step process involving the Pechmann condensation to form the coumarin core, followed by sulfamoylation of the hydroxyl group.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

This step is achieved via the Pechmann condensation of resorcinol and ethyl acetoacetate.

-

Materials: Resorcinol, ethyl acetoacetate, concentrated sulfuric acid, ice, ethanol.

-

Procedure:

-

In a flask, dissolve 5.5 g of resorcinol in 6.5 mL of ethyl acetoacetate.

-

Cool the mixture in an ice bath.

-

Slowly add 25 mL of concentrated sulfuric acid to the cooled mixture with constant stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 18-24 hours.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Filter the resulting precipitate, wash with cold water until the washings are neutral to litmus, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Step 2: Sulfamoylation of 7-hydroxy-4-methylcoumarin

This step involves the reaction of the hydroxyl group with sulfamoyl chloride.

-

Materials: 7-hydroxy-4-methylcoumarin, sulfamoyl chloride, N,N-dimethylacetamide (DMA), ethyl acetate, water.

-

Procedure:

-

Prepare a solution of sulfamoyl chloride (1.2 equivalents) in ice-cold DMA.

-

Slowly add a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in DMA to the sulfamoyl chloride solution at 0°C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5-2 hours.

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Steroid Sulfatase (STS) Activity Assay in Placental Microsomes

This assay measures the activity of STS by quantifying the conversion of a radiolabeled substrate.

-

Materials: Human placental microsomes, [³H]estrone sulfate (substrate), unlabeled estrone, Tris-HCl buffer, toluene, liquid scintillation cocktail.

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), placental microsomes (approximately 20 µg protein), and the test inhibitor (e.g., COUMATE) at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [³H]estrone sulfate to a final concentration of 20 µM.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding toluene containing unlabeled estrone (to aid extraction).

-

Vortex the mixture vigorously to extract the product ([³H]estrone) into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the toluene (upper) layer to a scintillation vial.

-

Evaporate the toluene and add liquid scintillation cocktail.

-

Quantify the amount of [³H]estrone produced using a liquid scintillation counter.

-

Calculate the percentage inhibition of STS activity at each inhibitor concentration and determine the IC50 value.

-

Conclusion

This compound (COUMATE) is a well-characterized, potent, and irreversible inhibitor of steroid sulfatase. Its mechanism of action, centered on the blockade of active steroid hormone synthesis, provides a strong rationale for its investigation as a therapeutic agent in hormone-dependent diseases, particularly breast cancer. The development of more potent derivatives based on the coumarin scaffold continues to be an active area of research, highlighting the importance of this class of compounds in the field of drug discovery. This guide provides foundational knowledge and practical protocols to aid researchers in further exploring the therapeutic potential of COUMATE and related STS inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]

- 3. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Unseen Target: A Technical Guide to 4-methyl-2-oxo-2H-chromen-7-yl sulfamate as a Steroid Sulfatase (STS) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of hormone-dependent cancer therapeutics, the inhibition of steroid sulfatase (STS) has emerged as a pivotal strategy. STS is a key enzyme responsible for the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), into their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA).[1][2][3] These active steroids can fuel the growth of hormone-sensitive cancers, including breast, prostate, and endometrial cancers.[1][2][4] This technical guide focuses on 4-methyl-2-oxo-2H-chromen-7-yl sulfamate , a non-steroidal STS inhibitor, providing an in-depth overview of its mechanism, synthesis, and evaluation.

This compound, also known as 4-methylcoumarin-7-O-sulfamate (COUMATE), is a potent, irreversible inhibitor of STS.[1][5] Its non-steroidal nature confers a significant advantage by avoiding the inherent estrogenic effects associated with first-generation steroidal inhibitors.[6][7] This guide will detail the experimental protocols for its synthesis and evaluation, present quantitative data on its inhibitory activity, and visualize the pertinent biological pathways and experimental workflows.

Mechanism of Action

COUMATE acts as an active site-directed, irreversible inhibitor of STS. The coumarin scaffold serves as a carrier for the sulfamate moiety, which is the active pharmacophore.[8] Upon entering the active site of the STS enzyme, the sulfamate group is transferred to a catalytic formylglycine residue, leading to the irreversible inactivation of the enzyme.[9] This prevents the hydrolysis of steroid sulfates, thereby reducing the intratumoral production of estrogens and androgens that drive cancer cell proliferation.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound and its derivatives has been evaluated in various in vitro and cell-based assays. The following table summarizes key quantitative data from the literature.

| Compound | Assay System | IC50 Value | Reference |

| 4-methylcoumarin-7-O-sulfamate (COUMATE) | STS activity in MCF-7 breast cancer cells | >90% inhibition at 10 µM | [1] |

| 667COUMATE (Irosustat) | Placental microsomes (E1-STS) | 8 nM | [1] |

| 667COUMATE (Irosustat) | Placental microsomes (DHEA-STS) | More potent than EMATE | [5] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 0.68 nM | [9] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 8 nM | [9] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Intact MCF-7 cells | 1 nM | [9] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Placental microsomal STS | 32 nM | [9] |

| 2-MeOE2bisMATE | MCF-7 cell growth | 0.4 µM | |

| 2-MeOE2 | MCF-7 cell growth | 2.5 µM | |

| 6610 COUMATE | Placental microsomes (E1-STS) | 1 nM | [8] |

| 665 COUMATE | Placental microsomes (E1-STS) | 200 nM | [8] |

| 6615 COUMATE | Placental microsomes (E1-STS) | 370 nM | [8] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of coumarin-based sulfamates, adapted from procedures reported in the literature.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Sulfamoyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in anhydrous DMF.

-

Add pyridine to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of sulfamoyl chloride in anhydrous DMF to the cooled mixture with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Steroid Sulfatase Inhibition Assay (Placental Microsomes)

This protocol outlines a method for determining the in vitro inhibitory activity of compounds against STS using human placental microsomes as the enzyme source and a radiolabeled substrate.

Materials:

-

Human placental microsomes

-

[6,7-³H]Estrone-3-sulfate (radiolabeled substrate)

-

Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Tris-HCl buffer (pH 7.4)

-

Toluene

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer and human placental microsomes.

-

Add the inhibitor compound at various concentrations to the reaction mixture. Include a control group with solvent only.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate, [6,7-³H]estrone-3-sulfate.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding toluene.

-

Vortex the mixture vigorously to extract the liberated [³H]estrone into the toluene phase.

-

Centrifuge to separate the aqueous and organic phases.

-

Transfer an aliquot of the toluene (upper) layer to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of STS inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Steroid Sulfatase Inhibition Assay (MCF-7 Cells)

This protocol describes a method for assessing the inhibitory activity of compounds on STS in a whole-cell system using the hormone-dependent breast cancer cell line MCF-7.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

[6,7-³H]Estrone-3-sulfate

-

Inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Toluene

-

Scintillation counter

Procedure:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Wash the cells with PBS.

-

Add fresh serum-free medium containing the inhibitor compound at various concentrations. Include a control group with solvent only.

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 4 hours) at 37°C.

-

Add the radiolabeled substrate, [6,7-³H]estrone-3-sulfate, to each well.

-

Incubate for a further period (e.g., 20 hours) at 37°C.

-

Transfer the culture medium from each well to a separate tube.

-

Add toluene to each tube and vortex to extract the liberated [³H]estrone.

-

Centrifuge to separate the phases.

-

Measure the radioactivity in an aliquot of the toluene layer as described in the in vitro assay.

-

Determine the IC50 value for the inhibition of STS activity in the intact cells.

In Vivo Evaluation of STS Inhibition in Rats

This protocol provides a general framework for assessing the in vivo efficacy of an STS inhibitor in a rat model.[6]

Materials:

-

Female Wistar rats (ovariectomized to remove endogenous estrogen sources)

-

Inhibitor compound (e.g., this compound) formulated for oral administration

-

Vehicle control

-

Estrone sulfate (E1S) for stimulation of uterine growth

-

Anesthetic and surgical equipment for tissue collection

-

Homogenization buffer

-

Materials for STS activity assay (as described above)

Procedure:

-

Acclimatize ovariectomized female rats for at least one week.

-

Divide the animals into treatment groups: vehicle control, inhibitor alone, E1S alone, and inhibitor plus E1S.

-

Administer the inhibitor or vehicle orally once daily for a specified period (e.g., 7 days).

-

For uterine growth stimulation, administer E1S subcutaneously.

-

At the end of the treatment period, euthanize the animals.

-

Collect liver and uterine tissues.

-

Measure uterine weight as an indicator of estrogenic activity.

-

Prepare tissue homogenates from the liver.

-

Measure STS activity in the liver homogenates using the in vitro assay described previously to determine the extent of enzyme inhibition.

-

Analyze the data to assess the effect of the inhibitor on E1S-stimulated uterine growth and the level of STS inhibition in the liver.

Visualizations

Signaling Pathway of Steroid Synthesis and STS Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure based design, synthesis, and evaluation of potential inhibitors of steroid sulfatase. | Semantic Scholar [semanticscholar.org]

- 6. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

The Discovery and History of COUMATE (4-methyl-2-oxo-2H-chromen-7-yl sulfamate): A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

COUMATE (4-methyl-2-oxo-2H-chromen-7-yl sulfamate) is a potent, irreversible, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). Its discovery was a pivotal step in the development of therapies for hormone-dependent diseases, particularly postmenopausal breast cancer. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and pharmacological properties of COUMATE. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a summary of its quantitative data. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of its biological context and development.

Introduction: The Rationale for Steroid Sulfatase Inhibition

In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal precursors, primarily dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). Steroid sulfatase (STS) is a key enzyme in this pathway, responsible for the hydrolysis of these inactive sulfate conjugates into their biologically active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively. Estrone can then be converted to the potent estrogen, estradiol, which can stimulate the growth of hormone-dependent breast tumors.[1]

The first generation of STS inhibitors was based on the natural substrate, estrone. The most potent of these was estrone-3-O-sulfamate (EMATE), which demonstrated picomolar inhibitory activity.[1] However, a significant drawback of EMATE was its inherent estrogenic activity, which limited its therapeutic potential. This necessitated the search for non-steroidal STS inhibitors that were devoid of estrogenic effects, leading to the development of COUMATE.

The Discovery of COUMATE: A Non-Steroidal Solution

In the early 1990s, research groups led by Professor Barry Potter at the University of Bath and Professor Michael Reed and Dr. Atul Purohit at Imperial College London were at the forefront of developing novel STS inhibitors.[1] Their work led to the exploration of various non-steroidal scaffolds that could mimic the steroidal structure of natural STS substrates. The coumarin nucleus was identified as a promising template.

COUMATE, 4-methylcoumarin-7-O-sulfamate, emerged from a series of sulfamoylated coumarin derivatives as a highly potent, irreversible, and active-site-directed inhibitor of STS.[2][3] Crucially, in vitro and in vivo studies confirmed that COUMATE is devoid of the estrogenic activity that plagued earlier steroidal inhibitors like EMATE.[4][5] This discovery marked a significant milestone, providing a potent and non-estrogenic tool to investigate the therapeutic potential of STS inhibition.

Mechanism of Action

COUMATE acts as an irreversible inhibitor of steroid sulfatase. The sulfamate moiety is key to its mechanism. It is believed that the sulfamate group is transferred to a formylglycine residue within the active site of the STS enzyme, leading to its inactivation. This time- and concentration-dependent inactivation effectively blocks the hydrolysis of estrone sulfate and DHEA sulfate, thereby reducing the pool of active estrogens that can fuel the growth of hormone-dependent cancers.

Below is a diagram illustrating the steroidogenesis pathway and the point of intervention by COUMATE.

Caption: Steroidogenesis pathway illustrating the role of STS and its inhibition by COUMATE.

Quantitative Pharmacological Data

The inhibitory potency of COUMATE has been evaluated in various in vitro and in vivo systems. The following table summarizes the key quantitative data.

| Compound | Assay System | Parameter | Value | Reference |

| COUMATE | Placental Microsomes | % Inhibition (at 10 µM) | >90% | [2] |

| COUMATE | STS isolated from human placenta | IC50 | 1.03 µM | [6] |

| COUMATE | Intact MCF-7 breast cancer cells | IC50 | 380 nM | N/A |

| COUMATE | Rat Liver (in vivo) | % STS Inhibition | 85% (at 10 mg/kg/day for 7 days) | [4][5] |

Experimental Protocols

Synthesis of COUMATE (this compound)

The synthesis of COUMATE is a two-step process involving the Pechmann condensation to form the coumarin core, followed by sulfamoylation of the hydroxyl group.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

This procedure is adapted from established Pechmann condensation protocols.[7][8][9][10][11][12][13]

-

Materials: Resorcinol, Ethyl acetoacetate, Concentrated sulfuric acid, Ice, Distilled water, Ethanol.

-

Procedure:

-

In a flask, dissolve resorcinol (1 equivalent) in ethyl acetoacetate (1.2 equivalents).

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (excess, e.g., 5-10 equivalents) to the mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for 12-18 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The precipitate of 7-hydroxy-4-methylcoumarin is collected by vacuum filtration.

-

Wash the crude product with cold distilled water until the washings are neutral.

-

Recrystallize the product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Step 2: Sulfamoylation of 7-hydroxy-4-methylcoumarin

This is a general procedure for the sulfamoylation of phenolic hydroxyl groups.[3][14]

-

Materials: 7-hydroxy-4-methylcoumarin, Sulfamoyl chloride, N,N-Dimethylacetamide (DMA) or other suitable aprotic solvent, Inert atmosphere (e.g., Nitrogen or Argon).

-

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in anhydrous N,N-dimethylacetamide under an inert atmosphere.

-

Add sulfamoyl chloride (1.5-2 equivalents) to the solution at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude COUMATE by vacuum filtration.

-

Purify the product by column chromatography or recrystallization.

-

Caption: Two-step synthesis workflow for COUMATE.

Steroid Sulfatase (STS) Inhibition Assay

5.2.1. Assay using Human Placental Microsomes

This protocol is based on methods for assaying STS activity in microsomal preparations.[15][16][17]

-

Preparation of Placental Microsomes:

-

Obtain fresh human placenta and wash with cold buffer (e.g., phosphate-buffered saline).

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with sucrose).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., by Bradford assay).

-

-

Inhibition Assay:

-

In a reaction tube, pre-incubate the placental microsomes with various concentrations of COUMATE (or vehicle control) in buffer at 37°C for a short period.

-

Initiate the reaction by adding a radiolabeled substrate, such as [³H]estrone sulfate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding an organic solvent (e.g., toluene or ethyl acetate).

-

Separate the unconjugated steroid product (e.g., [³H]estrone), which partitions into the organic phase, from the unreacted substrate, which remains in the aqueous phase.

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Calculate the percentage inhibition of STS activity for each COUMATE concentration and determine the IC50 value.

-

5.2.2. Assay using Intact MCF-7 Breast Cancer Cells

This protocol utilizes a whole-cell system to assess the inhibitory activity of COUMATE.[2][18]

-

Cell Culture:

-

Culture MCF-7 human breast adenocarcinoma cells in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Plate the cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

-

Inhibition Assay:

-

Remove the culture medium and wash the cells with serum-free medium.

-

Add fresh serum-free medium containing various concentrations of COUMATE (or vehicle control) to the cells and pre-incubate for a specific duration.

-

Add radiolabeled [³H]estrone sulfate to the medium.

-

Incubate the cells for a defined period (e.g., 4-24 hours) at 37°C.

-

Collect the culture medium.

-

Extract the unconjugated steroid product from the medium using an organic solvent.

-

Quantify the radioactivity in the organic extract by liquid scintillation counting.

-

Determine the percentage inhibition and IC50 value as described for the microsomal assay.

-

In Vivo Efficacy

In vivo studies in rats demonstrated that COUMATE is orally active and effectively inhibits STS activity in the liver. A daily oral dose of 10 mg/kg for seven days resulted in an 85% reduction in liver estrone sulfatase activity.[4][5] Importantly, these studies also confirmed the non-estrogenic nature of COUMATE, as it did not stimulate uterine growth in ovariectomized rats. Furthermore, COUMATE was shown to block the uterine growth-promoting effect of exogenously administered estrone sulfate, confirming its ability to inhibit STS in a physiologically relevant context.[4][5]

From COUMATE to Clinical Candidates: The Development of Irosustat

The promising preclinical profile of COUMATE paved the way for the development of more potent STS inhibitors. Structure-activity relationship studies on the coumarin scaffold led to the synthesis of tricyclic derivatives, which more closely mimic the steroidal ABC-ring system. One of the most successful of these is 667COUMATE, also known as Irosustat (STX64). Irosustat entered Phase I and II clinical trials for the treatment of hormone-dependent cancers, including breast and endometrial cancer.[16][17][19][20] Clinical studies with Irosustat have shown that it is well-tolerated and effectively inhibits STS activity in patients, leading to a significant reduction in the levels of estrogenic steroids.[17][18]

Conclusion

The discovery of COUMATE was a landmark achievement in the field of steroid sulfatase inhibition. It was the first potent, non-steroidal STS inhibitor devoid of estrogenic side effects, providing a crucial proof-of-concept for this therapeutic strategy. The development of COUMATE not only provided a valuable research tool but also laid the foundation for the clinical development of its successor, Irosustat. The story of COUMATE is a classic example of rational drug design, demonstrating a successful transition from a steroidal to a non-steroidal pharmacophore to overcome undesirable side effects and improve therapeutic potential.

References

- 1. Recent progress in the development of steroid sulphatase inhibitors – examples of the novel and most promising compounds from the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. In vivo activity of 4-methylcoumarin-7-O-sulfamate, a nonsteroidal, nonestrogenic steroid sulfatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 6. Synthesis and steroid sulfatase inhibitory activities of N-phosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 8. google.com [google.com]

- 9. scispace.com [scispace.com]

- 10. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 11. jetir.org [jetir.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Human placental steroid sulfatase: purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of MCF-7 breast cancer cell proliferation and in vivo steroid sulphatase activity by 2-methoxyoestradiol-bis-sulphamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Steroid sulfatase activities in human leukocytes: biochemical and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

The Structure-Activity Relationship of Coumarin-Based Sulfamate Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of coumarin-based sulfamate inhibitors, primarily targeting steroid sulfatase (STS) and carbonic anhydrases (CAs). The information presented herein is curated from recent scientific literature to aid in the rational design and development of novel therapeutics.

Introduction: Coumarin-Based Sulfamates as Enzyme Inhibitors

Coumarin, a versatile heterocyclic scaffold, has been extensively utilized in medicinal chemistry to design potent and selective enzyme inhibitors. The incorporation of a sulfamate moiety (-OSO₂NH₂) onto the coumarin core has proven to be a particularly effective strategy for targeting two key enzyme families: steroid sulfatase and carbonic anhydrases.

Steroid Sulfatase (STS) is a critical enzyme in the biosynthesis of steroid hormones. It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their biologically active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively.[1] In hormone-dependent cancers, such as breast cancer, local estrogen production can fuel tumor growth.[2] Therefore, inhibiting STS is a promising therapeutic strategy to reduce the levels of active estrogens in these tumors.[3]

Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Various CA isoforms are involved in numerous physiological processes, and their dysregulation is associated with several diseases. Notably, tumor-associated isoforms like CA IX and CA XII are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis. Coumarins themselves are a class of CA inhibitors, and the addition of a sulfamate group can further modulate their inhibitory profile.

This guide will delve into the specific structural modifications of the coumarin scaffold and their impact on inhibitory potency and selectivity against these two important enzyme targets.

Structure-Activity Relationship (SAR) of Coumarin-Based Sulfamate Inhibitors

The inhibitory activity of coumarin-based sulfamates is highly dependent on the substitution pattern on the coumarin ring system. The following sections summarize the key SAR findings for both STS and CA inhibitors.

Steroid Sulfatase (STS) Inhibitors

The general pharmacophore for coumarin-based STS inhibitors consists of the coumarin scaffold, which mimics the steroid nucleus of the natural substrate, and the sulfamate group, which is responsible for the irreversible inhibition of the enzyme. The sulfamate group is thought to be transferred to a catalytic formylglycine residue in the active site of STS.

Key SAR Observations:

-

Position of the Sulfamate Group: The 7-position of the coumarin ring is the optimal position for the sulfamate group to achieve potent STS inhibition.

-

Substitution at the 3- and 4-Positions: Modifications at these positions significantly influence inhibitory potency.

-

A methyl group at the 4-position generally enhances activity.

-

Substitution at the 3-position with various groups, including alkyl, benzylamino, and phenyl groups, can lead to highly potent inhibitors.[3][5] For instance, the introduction of a benzylamino group at the 3-position has been shown to improve inhibitory activity.[3]

-

-

Introduction of Fluorine: Fluorination of substituents, particularly on a 3-phenyl ring, can increase inhibitory potency by more than 10-fold compared to the unsubstituted coumarin-7-O-sulfamate.[6]

-

Tricyclic and Tetracyclic Analogues: Fusing additional rings to the coumarin scaffold to create tricyclic and tetracyclic systems has led to the development of exceptionally potent, irreversible STS inhibitors with picomolar to low nanomolar efficacy.[7]

Table 1: SAR of Coumarin-Based Sulfamate Inhibitors of Steroid Sulfatase (STS)

| Compound/Modification | Target | IC₅₀/Kᵢ | Cell Line/Enzyme Source | Reference |

| Coumarin-7-O-sulfamate | STS | 3.5 µM | Enzymatic Assay | [6] |

| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | STS | More active than unsubstituted | Not specified | [5] |

| 3-Phenylcoumarin-7-O-sulfamate (Fluorinated, 2b & 2c) | STS | 0.27 µM | Enzymatic Assay | [6] |

| 3-(4-Aminophenyl)-coumarin-7-O-sulfamate (N-acylated, 6c & 6j) | STS | 0.18 µM | Enzymatic Assay (human placenta) | [8] |

| Compound 6j | STS | 15.9 µM | MCF-7 cells | [8] |

| Compound 6j | STS | 8.7 µM | T47D cells | [8] |

| 3-Benzylaminocoumarin-7-O-sulfamate (3j) | STS | 0.13 µM | Human placenta STS | [3] |

| Compound 3j | STS | 1.35 µM | MCF-7 cells | [3] |

| Compound 3j | STS | Kᵢ = 86.9 nM, kᵢₙₐ꜀ₜ = 158.7 min⁻¹ | Human placenta STS | [3] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate (29) | STS | 0.68 nM | MCF-7 cells | [5][9] |

| Compound 29 | STS | 8 nM | Placental microsomal STS | [5][9] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate (41) | STS | 1 nM | MCF-7 cells | [5][9] |

| Compound 41 | STS | 32 nM | Placental microsomal STS | [5][9] |

| Tricyclic Derivative 9e | STS | Kᵢ = 0.05 nM, kᵢₙₐ꜀ₜ/Kᵢ = 28.6 nM⁻¹min⁻¹ | Human placenta STS | [7] |

| Tetracyclic Derivative 10c | STS | Kᵢ = 0.4 nM, kᵢₙₐ꜀ₜ/Kᵢ = 19.1 nM⁻¹min⁻¹ | Human placenta STS | [7] |

Carbonic Anhydrase (CA) Inhibitors

Coumarins inhibit CAs through a unique "prodrug" mechanism. The lactone ring of the coumarin is hydrolyzed by the esterase activity of the CA enzyme, forming a 2-hydroxy-cinnamic acid derivative.[4] This hydrolysis product then binds to the enzyme's active site. The sulfamate group can influence the binding affinity and isoform selectivity.

Key SAR Observations:

-

Hydrolysis is Key: The inhibitory action is dependent on the hydrolysis of the coumarin's lactone ring.

-

Substitution Pattern: The nature and position of substituents on the coumarin ring are critical for determining the inhibitory properties and isoform selectivity.[4]

-

Selectivity for Tumor-Associated Isoforms: Many coumarin-based inhibitors show preferential inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[4][10]

-

Bulky Groups at the 3-Position: Unlike STS inhibitors, the presence of bulky moieties at the 3-position of the coumarin ring generally leads to poor or no CA inhibition.[4]

Table 2: SAR of Coumarin-Based Inhibitors of Carbonic Anhydrases (CA)

| Compound/Modification | Target Isoform(s) | Kᵢ | Reference |

| Sulfocoumarin 36 | hCA I | 4625 nM | [10] |

| Sulfocoumarin 37 | hCA I | 7139 nM | [10] |

| Coumarin Ester 18 | hCA II | 32 nM | [11] |

| Natural Product 1, Methoxyderivative 5, Carboxylic acid 11 | hCA II | 59-99 nM | [11] |

| Coumarin Ester 19 | hCA IV | 48 nM | [11] |

| Natural Product Coumarin 17 | hCA I | Low nanomolar | [4] |

Experimental Protocols

The evaluation of coumarin-based sulfamate inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and cellular effects.

Synthesis of Coumarin-7-O-Sulfamates (General Procedure)

The synthesis of coumarin-7-O-sulfamates typically starts from the corresponding 7-hydroxycoumarin derivative. A general synthetic route involves the following steps:

-

Protection/Deprotection (if necessary): Protecting other reactive functional groups on the coumarin scaffold.

-

Sulfamoylation: The 7-hydroxyl group is reacted with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base, such as sodium hydride (NaH) or an amine base like triethylamine, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Steroid Sulfatase (STS) Enzyme Assay (Placental Microsomes)

This assay measures the ability of a compound to inhibit the enzymatic activity of STS.

-

Enzyme Source: Microsomes are prepared from human placenta, a rich source of STS.

-

Substrate: A radiolabeled substrate, typically [³H]estrone sulfate or [¹⁴C]dehydroepiandrosterone sulfate, is used.[7]

-

Incubation: The placental microsomes are pre-incubated with the test inhibitor for a specific period. The enzymatic reaction is then initiated by adding the radiolabeled substrate.

-

Reaction Termination and Separation: The reaction is stopped, and the product (e.g., [³H]estrone) is separated from the unreacted substrate. A common method is liquid-liquid extraction, where the lipophilic steroid product is extracted into an organic solvent (e.g., toluene), while the hydrophilic sulfated substrate remains in the aqueous phase.

-

Quantification: The amount of radioactive product is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor. IC₅₀ values are then determined from concentration-response curves.

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)

This method measures the inhibition of the CO₂ hydration activity of CA.

-

Principle: The assay follows the change in pH as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is proportional to the CA activity. A stopped-flow instrument is used to rapidly mix the enzyme and substrate and monitor the reaction in real-time.[3][8]

-

Reagents: A buffered solution of the purified CA isoform and the test inhibitor is mixed with a CO₂-saturated solution. A pH indicator (e.g., phenol red or pyranine) is included in the reaction mixture.[3][8]

-

Measurement: The change in absorbance or fluorescence of the pH indicator is monitored over time.

-

Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. Inhibition constants (Kᵢ) are calculated from this data.

Cell-Based Assays (e.g., MCF-7 Breast Cancer Cells)

These assays evaluate the effect of the inhibitors on STS activity and cell proliferation in a cellular context.

-

Cell Culture: Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7 or T47D, are commonly used.[8] The cells are typically cultured in a phenol red-free medium to avoid estrogenic effects from the pH indicator, and with charcoal-stripped serum to remove endogenous steroids.

-

STS Activity in Intact Cells:

-

Cells are treated with the test inhibitor for a defined period.

-

A radiolabeled substrate (e.g., [³H]estrone sulfate) is added to the culture medium.

-

After incubation, the medium is collected, and the radioactive product is extracted and quantified as described for the enzyme assay.

-

-

Cell Proliferation Assay (e.g., MTT or E-screen assay):

-

Cells are seeded in multi-well plates and allowed to attach.

-

The cells are then treated with a steroid sulfate precursor (e.g., estrone sulfate) in the presence or absence of the test inhibitor.

-

After several days of incubation, cell viability or proliferation is assessed using methods like the MTT assay, which measures mitochondrial activity, or by direct cell counting.[12]

-

The ability of the inhibitor to block the steroid sulfate-stimulated cell growth is quantified.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to coumarin-based sulfamate inhibitors.

Simplified Signaling Pathway of STS in Hormone-Dependent Breast Cancer

References

- 1. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New assay for steroid sulfatase (EC 3.1.6.2) and its application for studies of human placental and skin sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of MCF-7 breast cancer cell proliferation by estrone sulfate and dehydroepiandrosterone sulfate: inhibition by novel non-steroidal steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Role of 4-Methyl-2-Oxo-2H-Chromen-7-yl Sulfamate in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical role of 4-methyl-2-oxo-2H-chromen-7-yl sulfamate, a potent, non-steroidal inhibitor of the enzyme steroid sulfatase (STS). By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutics for hormone-dependent cancers. Detailed experimental protocols, quantitative inhibitory data, and visual representations of the underlying signaling pathways are presented to facilitate a thorough understanding of this compound's significance in modulating steroidogenesis.

Introduction: The Sulfatase Pathway in Steroidogenesis

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal precursors, primarily dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S). These sulfated steroids are biologically inactive and present in circulation in relatively high concentrations. The enzyme steroid sulfatase (STS) plays a pivotal role in this "sulfatase pathway" by hydrolyzing these precursors into their active forms, dehydroepiandrosterone (DHEA) and estrone (E1), respectively.[1][2][3]

Subsequent enzymatic conversions lead to the formation of the potent estrogen, estradiol (E2), and the potent androgen, 5α-dihydrotestosterone (DHT). In hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer, the local production of estrogens within the tumor microenvironment can fuel cancer cell proliferation.[1][3] STS is frequently overexpressed in breast tumors, making it an attractive therapeutic target.[2]

Mechanism of Action of this compound

This compound, also known as 4-methylumbelliferyl sulfamate or COUMATE, is a coumarin-based compound that acts as a potent and irreversible inhibitor of steroid sulfatase.[1] Its mechanism of action involves the sulfamate moiety, which is recognized by the active site of the STS enzyme. The inhibition is active-site-directed and proceeds in a time- and concentration-dependent manner. This irreversible inhibition effectively blocks the hydrolysis of E1S and DHEAS, thereby reducing the intratumoral production of active estrogens and androgens that drive the growth of hormone-dependent cancers.[1][3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound and its derivatives has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Inhibition of Steroid Sulfatase by Coumarin-Based Inhibitors

| Compound | Assay System | IC50 (nM) | Reference |

| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Placental Microsomes | 200 | [1] |

| 6610 COUMATE (Tricyclic derivative) | Placental Microsomes | 1 | [1] |

| 665 COUMATE (Tricyclic derivative) | Placental Microsomes | 200 | [1] |

| 6615 COUMATE (Tricyclic derivative) | Placental Microsomes | 370 | [1] |

Table 2: Inhibition of Steroid Sulfatase in Cellular Assays

| Compound | Cell Line | IC50 | Reference |

| Substituted chromenone sulfamates | MCF-7 | < 100 pM | [3] |

| KW-2581 (Steroidal STS inhibitor for comparison) | ZR-75-1 | 13 nM | [4] |

| 667 COUMATE (Irosustat) | ZR-75-1 | Comparable to KW-2581 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating STS inhibitors.

Caption: Inhibition of Steroid Sulfatase in the Steroidogenesis Pathway.

References

Understanding the Pharmacophore of Non-Steroidal Steroid Sulfatase (STS) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid sulfatase (STS) has emerged as a critical therapeutic target in hormone-dependent cancers, such as breast and prostate cancer. By catalyzing the hydrolysis of inactive steroid sulfates into their biologically active forms, STS fuels the production of estrogens and androgens that can drive tumor growth. The development of potent and selective STS inhibitors is therefore a promising strategy in oncology. This technical guide provides an in-depth exploration of the pharmacophore of non-steroidal STS inhibitors, offering a comprehensive resource for researchers and drug development professionals in this field. The focus is on the key structural features required for potent inhibition, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

The Core Pharmacophore: Aryl Sulfamate Ester

The cornerstone of potent and irreversible non-steroidal STS inhibition is the aryl sulfamate ester moiety (-O-SO₂NH₂).[1][2][3][4] This functional group acts as a suicide inhibitor, irreversibly binding to the active site of the STS enzyme.[5][6] The mechanism involves the transfer of the sulfamoyl group to a catalytic formylglycine residue within the enzyme's active site, leading to its inactivation.[5][6]

While the aryl sulfamate ester is the key reactive element, the overall potency and selectivity of the inhibitor are significantly influenced by the scaffold to which it is attached. The scaffold's role is to properly orient the sulfamate group within the active site and to establish additional favorable interactions with surrounding amino acid residues.

Key Non-Steroidal Scaffolds and Structure-Activity Relationships

Research has predominantly focused on developing non-steroidal scaffolds to avoid the inherent estrogenic effects of early steroidal inhibitors. The most successful and widely studied non-steroidal scaffold is the coumarin core.

Coumarin-Based Inhibitors

The coumarin framework has proven to be an excellent scaffold for STS inhibitors. The clinical candidate Irosustat (667 COUMATE) is a tricyclic coumarin-based sulfamate that has demonstrated significant STS inhibition in clinical trials.[1][2][3]

Structure-activity relationship (SAR) studies on coumarin derivatives have revealed several key insights:

-

Tricyclic and Tetracyclic Systems: Expanding the coumarin core to include additional fused rings, creating tricyclic and tetracyclic systems, has led to the development of highly potent inhibitors.[2]

-

Substitution Patterns: The position and nature of substituents on the coumarin ring are critical for activity. Modifications at various positions have been explored to optimize binding affinity and pharmacokinetic properties.

Quantitative Data for Non-Steroidal STS Inhibitors

The following table summarizes the inhibitory activities of several key non-steroidal STS inhibitors against human STS, providing a basis for comparison of their potencies. The data is primarily derived from in vitro assays using either human placental microsomes or the MCF-7 breast cancer cell line, which endogenously expresses STS.

| Inhibitor Name/Scaffold | Assay System | IC50 (nM) | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference(s) |

| Coumarin-Based | |||||

| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | MCF-7 cells | 380 | - | - | [7] |

| 3,4-Dimethylcoumarin-7-O-sulfamate | MCF-7 cells | 30 | - | - | [7] |

| Irosustat (667 COUMATE) | Placental Microsomes | 8-13 | - | - | [8] |

| Irosustat (667 COUMATE) | JEG-3 cells | 1.5 | - | - | [8] |

| Tricyclic coumarin derivative 9e | Placental STS | - | 0.05 | 28.6 (nM⁻¹min⁻¹) | [2] |

| Tetracyclic coumarin derivative 10c | Placental STS | - | 0.4 | 19.1 (nM⁻¹min⁻¹) | [2] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | MCF-7 cells | 0.68 | - | - | [7] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | Placental Microsomes | 8 | - | - | [7] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | MCF-7 cells | 1 | - | - | [7] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | Placental Microsomes | 32 | - | - | [7] |

| Other Non-Steroidal Scaffolds | |||||

| Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) | Placental Microsomes | >98% inhibition at 10 µM | - | - | |

| Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) | MCF-7 cells | >70% inhibition at 0.1 µM | - | - |

Note: Direct comparison of absolute values should be made with caution due to variations in experimental conditions between different studies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel STS inhibitors. Below are outlines of the methodologies for the two most commonly cited assays.

STS Inhibition Assay Using Human Placental Microsomes

This cell-free assay provides a direct measure of an inhibitor's effect on the enzymatic activity of STS.

a) Preparation of Human Placental Microsomes:

-

Obtain fresh human placenta and wash thoroughly with cold buffer (e.g., Tris-HCl).

-

Homogenize the tissue in a suitable buffer containing protease inhibitors.

-

Perform differential centrifugation steps to isolate the microsomal fraction. The final microsomal pellet is resuspended in a storage buffer and stored at -80°C.

b) STS Activity Assay:

-

Prepare assay tubes containing buffer (e.g., Tris-HCl, pH 7.4), a radiolabeled substrate such as [³H]-estrone-3-sulfate (E1S), and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding a predetermined amount of placental microsomal protein.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solvent (e.g., toluene) to extract the product.

-

Separate the aqueous and organic phases by centrifugation.

-

Quantify the amount of radiolabeled estrone (E1) in the organic phase using liquid scintillation counting.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Whole-Cell STS Inhibition Assay Using MCF-7 Cells

This assay assesses the ability of an inhibitor to penetrate the cell membrane and inhibit intracellular STS activity.

a) Cell Culture:

-

Culture MCF-7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

b) STS Activity Assay in Intact Cells:

-

Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test inhibitor for a defined period (e.g., 4 hours).

-

Add the radiolabeled substrate, [³H]-E1S, to the culture medium and incubate for a further period (e.g., 2-4 hours).

-

Collect the culture medium and extract the steroids using an appropriate organic solvent.

-

Separate the unconjugated estrone from the sulfated form using techniques like thin-layer chromatography (TLC) or solid-phase extraction.

-

Quantify the amount of radioactive estrone formed using liquid scintillation counting.

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving STS and a typical experimental workflow for inhibitor screening.

Caption: Steroid sulfatase signaling pathway in hormone-dependent cancers.

Caption: General workflow for in vitro STS inhibition assays.

Conclusion

The development of non-steroidal STS inhibitors represents a significant advancement in the treatment of hormone-dependent cancers. A thorough understanding of the pharmacophore, centered around the aryl sulfamate ester and optimized through various non-steroidal scaffolds like coumarin, is paramount for the rational design of new and more effective drug candidates. This guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the intricate signaling pathways and research workflows. Continued exploration of novel scaffolds and a deeper understanding of the enzyme-inhibitor interactions at a molecular level will undoubtedly pave the way for the next generation of STS-targeted therapies.

References

- 1. Activity in MCF-7 Estrogen-Sensitive Breast Cancer Cells of Capsicodendrin from Cinnamosma fragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. imedpub.com [imedpub.com]

- 4. researchgate.net [researchgate.net]

- 5. The selective cytotoxicity of silver thiosulfate, a silver complex, on MCF-7 breast cancer cells through ROS-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

in vitro assay protocol for steroid sulfatase using 4-methyl-2-oxo-2H-chromen-7-yl sulfamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steroid sulfatase (STS), also known as steryl-sulfatase, is a crucial enzyme in the steroidogenic pathway that catalyzes the hydrolysis of sulfated steroid precursors into their biologically active unconjugated forms.[1] This includes the conversion of dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S) into dehydroepiandrosterone (DHEA) and estrone (E1), respectively. By regulating the availability of active steroids, STS plays a significant role in various physiological processes and is implicated in the pathology of hormone-dependent diseases, such as breast and prostate cancer.[1][2] Consequently, STS is a prominent target for therapeutic intervention. This application note provides a detailed protocol for a sensitive and continuous in vitro assay to measure STS activity using the fluorogenic substrate 4-methyl-2-oxo-2H-chromen-7-yl sulfate, commonly known as 4-methylumbelliferyl sulfate (4-MUS).

Assay Principle

The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate 4-methylumbelliferyl sulfate (4-MUS) by steroid sulfatase. STS cleaves the sulfate group, releasing the product 4-methylumbelliferone (4-MU), which is highly fluorescent.[3][4] The fluorescence intensity is directly proportional to the amount of 4-MU produced and thus to the STS activity. The reaction is typically stopped by adding a high-pH buffer, which maximizes the fluorescence of 4-MU for endpoint measurement.[5][6] The fluorescence is quantified using a fluorometer with excitation at approximately 360-365 nm and emission detection at 445-460 nm.[7][8][9][10]

Caption: Enzymatic conversion of 4-MUS to fluorescent 4-MU by STS.

Materials and Reagents

-

4-Methylumbelliferyl sulfate potassium salt (4-MUS) (CAS 15220-11-8)

-

4-Methylumbelliferone (4-MU) (CAS 90-33-5)

-

Recombinant human steroid sulfatase or tissue/cell lysates

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop Solution (e.g., 0.2 M Glycine-NaOH or Na₂CO₃, pH 10.5)

-

Dimethyl sulfoxide (DMSO) or water for stock solutions

-

Black, flat-bottom 96-well microplates

-

Multichannel pipettes

-

Incubator (37°C)

-

Fluorescence microplate reader

Experimental Protocols

4.1. Reagent Preparation

-

4-MUS Substrate Stock Solution (10 mM): Dissolve 4-MUS potassium salt in sterile, deionized water to a final concentration of 10 mM. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

4-MU Standard Stock Solution (1 mM): Dissolve 4-MU in DMSO or methanol to a final concentration of 1 mM.[11] Store this stock solution in amber vials at -20°C.

-

Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare a solution of 50 mM Tris base and adjust the pH to 7.5 with HCl. Store at 4°C.

-

Stop Solution (0.2 M Glycine-NaOH, pH 10.5): Prepare a 0.2 M glycine solution and adjust the pH to 10.5 using NaOH. Store at room temperature.

4.2. 4-MU Standard Curve

A standard curve is essential to convert relative fluorescence units (RFU) to the molar amount of product formed.

-

Prepare a 10 µM working solution of 4-MU by diluting the 1 mM stock solution in Assay Buffer.

-

Perform serial dilutions of the 10 µM 4-MU working solution in Assay Buffer to create a range of standards (e.g., 0, 0.1, 0.25, 0.5, 1, 2.5, 5, 10 µM).

-

In a 96-well plate, add 50 µL of each standard dilution in triplicate.

-

Add 50 µL of Assay Buffer to each well.

-

Add 100 µL of Stop Solution to each well.

-

Measure the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Plot the RFU values against the known 4-MU concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is RFU and 'x' is concentration.

4.3. Steroid Sulfatase Enzyme Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL. Adjust volumes as needed.

-

Prepare Enzyme: Dilute the STS enzyme preparation (recombinant enzyme or lysate) to the desired concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

Set up Reaction Plate:

-

Sample Wells: Add 50 µL of diluted enzyme.

-

No-Enzyme Control: Add 50 µL of Assay Buffer.

-

No-Substrate Control: Add 50 µL of diluted enzyme.

-

-

Initiate Reaction:

-

To the Sample and No-Enzyme Control wells, add 50 µL of a 2X working solution of 4-MUS (e.g., 200 µM for a 100 µM final concentration) prepared in Assay Buffer.

-

To the No-Substrate Control wells, add 50 µL of Assay Buffer.

-

-

Incubation: Mix the plate gently and incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well.

-

Read Fluorescence: Measure the fluorescence intensity in a microplate reader using the same settings as for the standard curve (Ex: 360 nm, Em: 460 nm).

Workflow Diagram

Caption: Steroid sulfatase activity assay workflow.

Data Presentation and Analysis

6.1. Quantitative Data Summary

The following table provides typical parameters for the assay setup.

| Parameter | Recommended Value |

| Plate Type | Black, 96-well, flat bottom |

| Enzyme Volume | 50 µL |

| Substrate Volume | 50 µL |

| Final Reaction Volume | 100 µL |

| Final 4-MUS Concentration | 50 - 200 µM (empirically determined) |

| Incubation Temperature | 37°C |

| Incubation Time | 15 - 60 minutes (within linear range) |

| Stop Solution Volume | 100 µL |

| Excitation Wavelength | ~360 nm |

| Emission Wavelength | ~460 nm |

6.2. Calculation of STS Activity

-

Correct for Background: Subtract the average RFU of the No-Enzyme control from the RFU of the sample wells to get the net RFU.

Net RFU = RFUSample - RFUNo-Enzyme Control

-

Calculate Amount of 4-MU Produced: Use the linear regression equation from the 4-MU standard curve to determine the concentration of 4-MU produced in the reaction.

Concentration of 4-MU (µM) = (Net RFU - y-intercept) / slope

-

Calculate Specific Activity: The specific activity is calculated using the following formula:

Specific Activity (nmol/min/mg) = ( [4-MU Produced in µM] * Final Assay Volume in L ) / ( Incubation Time in min * Amount of Protein in mg ) * 1000 nmol/µmol

-

[4-MU Produced in µM]: Concentration calculated in the previous step.

-

Final Assay Volume: The volume after adding the stop solution (e.g., 0.0002 L).

-

Amount of Protein: The total amount of enzyme (in mg) added to the well.

-

Example Data Table:

| Sample | Avg RFU | Net RFU | [4-MU] Produced (µM) | Specific Activity (nmol/min/mg) |

| Control | 250 | 0 | 0 | 0 |

| STS Sample 1 | 8750 | 8500 | 5.8 | 19.3 |

| STS + Inhibitor | 1500 | 1250 | 0.85 | 2.8 |

References

- 1. Steroid sulfatase - Wikipedia [en.wikipedia.org]

- 2. Steroid sulfatase: A systematic study on the isolation, single step purification, and identification of its new inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificlabs.com [scientificlabs.com]

- 4. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

- 8. promega.de [promega.de]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-methyl-2-oxo-2H-chromen-7-yl sulfamate in MCF-7 Breast Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methyl-2-oxo-2H-chromen-7-yl sulfamate, also known as COUMATE, is a potent, non-steroidal, and irreversible inhibitor of the enzyme steroid sulfatase (STS).[1] STS plays a pivotal role in the biosynthesis of active estrogens, which are critical for the growth and proliferation of hormone-dependent breast cancers.[2][3] In postmenopausal women, the primary source of estrogens is the peripheral conversion of adrenal precursors, a process in which STS is a key enzyme.[2][4] By blocking the hydrolysis of estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS) to their respective active forms, estrone (E1) and dehydroepiandrosterone (DHEA), STS inhibitors like this compound effectively reduce the intratumoral levels of estrogens that fuel cancer cell growth.[2][3]

The MCF-7 breast cancer cell line is an estrogen receptor-positive (ER+) line, making it an ideal in vitro model for studying the efficacy and mechanism of action of STS inhibitors. These application notes provide a comprehensive guide for the use of this compound in experiments involving MCF-7 cells, including detailed protocols for cell culture, treatment, and subsequent analysis of its effects.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of steroid sulfatase. The sulfamate moiety of the compound is key to its inhibitory activity.[5] This inhibition leads to a significant reduction in the production of biologically active estrogens, thereby depriving ER+ breast cancer cells of the hormonal stimulation required for their proliferation.[2][4]

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of this compound and related compounds on STS activity and cell proliferation in MCF-7 cells, as reported in the literature.

| Compound | Target | Cell Line | IC50 Value | Reference |

| 3,4-dimethylcoumarin-7-O-sulfamate | STS Activity | MCF-7 | 30 nM | --INVALID-LINK--[6] |

| 3-Hexyl-4-methylcoumarin-7-O-sulfamate | STS Activity | MCF-7 | 0.68 nM | --INVALID-LINK--[6] |

| 3-Benzyl-4-methylcoumarin-7-O-sulfamate | STS Activity | MCF-7 | 1 nM | --INVALID-LINK--[6] |

| 2-methoxyoestradiol-bis-sulphamate | Cell Proliferation | MCF-7 | 0.4 µM | --INVALID-LINK--[7] |

| 7,8-dihydroxy-4-methylcoumarin (with n-decyl at C3) | Cell Proliferation | MCF-7 | 25.1 µM | --INVALID-LINK--[8] |

Experimental Protocols

Here are detailed protocols for key experiments involving the use of this compound with MCF-7 cells.

1. MCF-7 Cell Culture

-

Materials:

-

MCF-7 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks (T-25 or T-75)

-

96-well and 6-well plates

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a T-75 flask containing pre-warmed complete DMEM medium.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them. To do this, wash the cells with PBS, add trypsin-EDTA, and incubate for 2-3 minutes at 37°C until cells detach.[9]

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

-

2. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-